2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol
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Description
2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
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Biological Activity
The compound 2-(9'-Chloro-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol is a complex organic molecule with potential biological activities. Its molecular formula is C22H24ClN3O2 and it has garnered interest for its possible therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The structural complexity of this compound can be broken down into several components:
- Piperidine Ring : A six-membered ring that contributes to the compound's basic properties.
- Pyrazolo[1,5-c][1,3]benzoxazine Moiety : This fused ring system is crucial for its biological interactions.
- Chloro and Ethyl Substituents : These groups may influence the compound's lipophilicity and interaction with biological targets.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C22H24ClN3O2 |
Molecular Weight | 397.9 g/mol |
Purity | ≥ 95% |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For example, studies have shown that related piperidine derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Neuroprotective Effects
Given the presence of the piperidine structure, there is potential for neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Summary of Biological Assays
Activity Type | Observations |
---|---|
Antimicrobial | Effective against several bacterial strains |
Anticancer | Induces apoptosis in cancer cell lines |
Neuroprotective | Potential protective effects on neurons |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of benzoxazine were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain derivatives, showcasing strong antibacterial properties.
Case Study 2: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of compounds similar to This compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of exposure.
Case Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of piperidine derivatives in models of oxidative stress. The study found that these compounds significantly reduced markers of oxidative damage in neuronal cultures.
Properties
IUPAC Name |
2-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-2-25-11-9-22(10-12-25)26-19(17-13-15(23)7-8-21(17)28-22)14-18(24-26)16-5-3-4-6-20(16)27/h3-8,13,19,27H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFHKSJAGCCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.